2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
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Overview
Description
2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another method is the Biltz synthesis, which uses the reaction of ortho-nitrotoluene with ethyl acetoacetate followed by reduction and cyclization.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments to achieve the desired product. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is valuable in the construction of pharmaceuticals, agrochemicals, and organic materials.
Biology: Indole derivatives, including this compound, have shown biological activity. They are studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: This compound is structurally similar but differs in the position of the carboxylic acid group.
6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one: Another indole derivative with a hydroxyl group and a different ring structure.
Uniqueness: 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 3-position. This structural feature influences its reactivity and biological activity, making it distinct from other indole derivatives.
Properties
IUPAC Name |
2,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-6-9(11(15)16)10-7(13-6)4-12(2,3)5-8(10)14/h13H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZHBTSNRCDSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CC(CC2=O)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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